[(3aR,5R,6S,6aR)-5-[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]-2,2-dimethyl-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxol-6-yl] acetate
Overview
Description
[(3aR,5R,6S,6aR)-5-[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]-2,2-dimethyl-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxol-6-yl] acetate is an organic compound with the molecular formula C14H22O7 and a molecular weight of 302.32 g/mol . It is a derivative of glucose, specifically modified to include acetyl and isopropylidene groups. This compound is often used in carbohydrate chemistry due to its unique structural properties and reactivity.
Mechanism of Action
Target of Action
It is known that this compound is a derivative of glucose , suggesting that it may interact with enzymes or receptors that process glucose in the body.
Mode of Action
It is known that the 3-oh group can be directly manipulated, and the 5,6-o-isopropylidene protection is selectively cleavable . This suggests that the compound may undergo transformations in the body, potentially leading to various biochemical effects.
Result of Action
It is known that oxidation and reduction of the 3-oh leads to an allofuranose derivative , which suggests that the compound may have a role in redox reactions in the body.
Action Environment
It is known that the compound has a melting point of 60-62 °c , suggesting that it may be stable under physiological conditions.
Biochemical Analysis
Biochemical Properties
It is known that the 3-OH group can be directly manipulated, and the 5,6-O-isopropylidene protection is selectively cleavable . This suggests that it may interact with enzymes, proteins, and other biomolecules in a way that involves the manipulation of these groups.
Molecular Mechanism
It is known that the 3-OH group can be directly manipulated, and the 5,6-O-isopropylidene protection is selectively cleavable . This suggests that it may exert its effects at the molecular level through these groups, potentially involving binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [(3aR,5R,6S,6aR)-5-[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]-2,2-dimethyl-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxol-6-yl] acetate typically involves the protection of glucose derivatives. One common method includes the reaction of alpha-D-glucofuranose with isopropylidene bromide in the presence of a base such as aluminum bromide (AlBr(i-Pr)2) to form the isopropylidene-protected intermediate . This intermediate is then acetylated using acetic anhydride in the presence of a catalyst like pyridine to yield the final product .
Industrial Production Methods: While specific industrial production methods are not widely documented, the synthesis generally follows similar steps as laboratory methods but on a larger scale. This involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions: [(3aR,5R,6S,6aR)-5-[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]-2,2-dimethyl-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxol-6-yl] acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or aldehydes.
Reduction: Reduction reactions can convert the acetyl group to a hydroxyl group.
Substitution: The acetyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Substitution reactions often involve nucleophiles like amines or alcohols in the presence of a base.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
[(3aR,5R,6S,6aR)-5-[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]-2,2-dimethyl-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxol-6-yl] acetate has several applications in scientific research:
Chemistry: It is used as a protected intermediate in the synthesis of complex carbohydrates and glycosides.
Biology: The compound serves as a building block for the synthesis of biologically active molecules.
Medicine: It is involved in the development of pharmaceutical agents, particularly those targeting carbohydrate-processing enzymes.
Industry: The compound is used in the production of specialty chemicals and materials.
Comparison with Similar Compounds
1,25,6-DI-O-isopropylidene-alpha-D-glucofuranose: This compound lacks the acetyl group at the 3-position and is used similarly in carbohydrate chemistry.
Diacetone-D-glucose: Another derivative of glucose with protective isopropylidene groups, used in similar synthetic applications.
Uniqueness: [(3aR,5R,6S,6aR)-5-[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]-2,2-dimethyl-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxol-6-yl] acetate is unique due to the presence of both acetyl and isopropylidene groups, which provide dual protection and reactivity. This makes it particularly valuable in synthetic pathways requiring selective deprotection and functionalization.
Properties
IUPAC Name |
[(3aR,5R,6S,6aR)-5-[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]-2,2-dimethyl-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxol-6-yl] acetate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22O7/c1-7(15)17-10-9(8-6-16-13(2,3)19-8)18-12-11(10)20-14(4,5)21-12/h8-12H,6H2,1-5H3/t8-,9-,10+,11-,12-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QZKDRLZSJSWQPS-RMPHRYRLSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1C(OC2C1OC(O2)(C)C)C3COC(O3)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)O[C@H]1[C@H](O[C@H]2[C@@H]1OC(O2)(C)C)[C@H]3COC(O3)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22O7 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.32 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
16713-80-7 | |
Record name | α-D-Glucofuranose, 1,2:5,6-bis-O-(1-methylethylidene)-, 3-acetate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=16713-80-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | alpha-D-Glucofuranose, 1,2:5,6-bis-O-(1-methylethylidene)-, acetate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016713807 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
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